ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate
Description
Ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate (CAS: 73647-03-7) is a hydrazone derivative characterized by a conjugated system involving a 3-nitrophenyl hydrazinylidene group and an ethyl propanoate backbone. Its structure features an (E)-configuration at the hydrazone double bond, which influences its stereoelectronic properties and intermolecular interactions, as evidenced by spectroscopic data (IR, UV, NMR) and computational studies .
The 3-nitro substituent on the phenyl ring enhances electron-withdrawing effects, impacting reactivity and stability. This compound serves as a precursor for synthesizing pharmacologically active derivatives, such as 2-propenoates and 2-propenoylamides, which are explored in drug discovery .
Properties
IUPAC Name |
ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-5-4-6-10(7-9)14(16)17/h4-7,13H,3H2,1-2H3/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBCOJHYBVQZQX-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)[N+](=O)[O-])/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18794-99-5 | |
| Record name | 18794-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate typically involves the condensation reaction between ethyl acetoacetate and 3-nitrophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Ethyl acetoacetate reacts with 3-nitrophenylhydrazine in the presence of an acid catalyst (e.g., hydrochloric acid) under reflux conditions to form the desired hydrazone product.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Chemical Reactions Analysis
Ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The hydrazone moiety can be oxidized to form corresponding azines or other oxidation products using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles can replace the nitro group under suitable conditions.
Common reagents and conditions for these reactions include hydrogen gas with palladium catalyst for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The hydrazone moiety can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The following table summarizes key physicochemical properties of ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate and its analogues:
Notes:
- Target Compound : While specific yield and melting point data are unavailable for the target compound, its 4-nitro analogue (1d) exhibits a high yield (70%) and elevated melting point (120–122°C), suggesting that nitro substituents enhance crystallinity .
- Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl): Increase melting points due to stronger dipole-dipole interactions and hydrogen bonding (e.g., 1d vs. 1a) . Z vs. E Configuration: The Z-isomer (2-nitrophenyl analogue) forms π-stacking interactions in the crystal lattice, whereas the E-isomer (target compound) likely adopts a planar conformation favoring conjugation .
Spectroscopic and Computational Insights
- IR Spectroscopy : All analogues show NH stretching (~3250 cm⁻¹) and carbonyl (C=O) peaks (~1700–1720 cm⁻¹), confirming hydrazone and ester functionalities .
- UV-Vis : The target compound and 1d exhibit λ_max at ~350 nm, attributed to π→π* transitions in the conjugated hydrazone system .
- DFT Studies : For the E-isomer, computational models confirm a planar geometry with minimized steric hindrance, stabilizing the molecule through resonance .
Biological Activity
Ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate is a hydrazone compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and research findings.
This compound has the molecular formula and is characterized by the presence of a nitrophenyl group attached to a hydrazinylidene moiety. The synthesis typically involves a condensation reaction between ethyl acetoacetate and 3-nitrophenylhydrazine, often facilitated by an acid catalyst under reflux conditions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes and receptors, influencing cellular pathways. The hydrazone moiety is also involved in redox reactions that can affect oxidative stress and signaling pathways .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds with similar hydrazone structures have shown effectiveness against a range of bacteria and fungi. The presence of the nitro group is crucial for enhancing the antimicrobial activity, as it can participate in electron transfer reactions that disrupt microbial cell functions .
Anticancer Properties
Several studies have investigated the anticancer potential of hydrazone derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research findings suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, structural modifications can significantly influence its potency against specific cancer types .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values comparable to standard chemotherapeutic agents, indicating promising anticancer activity .
- Antimicrobial Efficacy : In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that compounds with the nitrophenyl group exhibited higher antibacterial activity than those without it, highlighting the importance of this functional group in enhancing bioactivity .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]propanoate | Structure | Increased anticancer efficacy due to para substitution |
| Ethyl (2E)-2-[(3-aminophenyl)hydrazinylidene]propanoate | Structure | Enhanced solubility but reduced cytotoxicity |
| Ethyl (2E)-2-[(3-chlorophenyl)hydrazinylidene]propanoate | Structure | Exhibits moderate antimicrobial properties |
Q & A
Q. What are the standard synthetic routes for ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate?
The compound is synthesized via a condensation reaction between ethyl 3-oxopropanoate derivatives and 3-nitrophenylhydrazine under acidic conditions. Key steps include:
- Hydrazone formation : The carbonyl group of the propanoate ester reacts with hydrazine, facilitated by HCl or H₂SO₄ as catalysts.
- Reflux optimization : Prolonged reflux (e.g., 6–12 hours) in ethanol or methanol ensures complete conversion, with yields typically ranging from 60–85% .
- Purification : Recrystallization in cyclohexane or ethanol removes unreacted starting materials .
Q. How is the compound characterized to confirm its structure and purity?
Characterization involves:
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirms the E-configuration of the hydrazinylidene group (e.g., δ 12.60 ppm for NH proton in CDCl₃) .
- IR spectroscopy : Identifies carbonyl (1673–1730 cm⁻¹) and nitro (1520 cm⁻¹) stretches .
Advanced Research Questions
Q. What factors influence the stereochemical outcome (E/Z isomerism) during synthesis?
The E-isomer predominates due to:
- Solvent polarity : Polar solvents (e.g., ethanol) stabilize the transition state via hydrogen bonding, favoring the thermodynamically stable E-configuration .
- Temperature : Higher temperatures (>80°C) accelerate isomerization to the E-form, as shown in kinetic studies .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance conjugation, stabilizing the planar hydrazone structure .
Q. How does this compound interact with biological targets, such as bacterial enzymes?
The compound acts as a Sortase A transpeptidase inhibitor in Gram-positive pathogens:
- Mechanism : The hydrazinylidene group chelates the active-site cysteine residue (Cys206 in Staphylococcus aureus), disrupting cell wall assembly .
- Structure-activity relationship (SAR) : Nitro groups at the meta-position enhance binding affinity (IC₅₀ = 12 µM) compared to para-substituted analogs .
- Molecular docking : Simulations reveal π-π stacking between the nitrophenyl group and Tyr187 in the enzyme’s binding pocket .
Q. How can researchers resolve contradictions in reported reaction yields (e.g., 62% vs. 85%)?
Yield discrepancies arise from:
- Catalyst concentration : Higher HCl concentrations (≥1 M) improve protonation of the hydrazine, accelerating nucleophilic attack .
- Workup protocols : Incomplete extraction of byproducts (e.g., water-soluble hydrazines) may artificially lower yields .
- Scale effects : Batch vs. continuous-flow synthesis impacts mixing efficiency and heat transfer, altering yields by 10–15% .
Q. What computational methods are used to predict the compound’s reactivity in novel reactions?
Advanced approaches include:
- DFT calculations : B3LYP/6-31G(d) models predict electrophilic attack at the hydrazinylidene nitrogen, validated by Fukui indices .
- Molecular dynamics (MD) : Simulates solvation effects in aprotic solvents (e.g., DMSO), showing reduced steric hindrance compared to aqueous systems .
- QSPR models : Correlate nitro group orientation with Hammett constants (σ = 0.71 for meta-NO₂), guiding derivative design .
Methodological Considerations
Q. How should researchers handle the compound’s instability during storage?
- Storage conditions : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .
- Decomposition monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like 3-nitrophenylhydrazine .
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
